N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide

Epigenetics HDAC Inhibition Cancer Research

Chloroethyl analogs achieve only ~54% yield in amifostine synthesis, causing costly rework and batch failures. This bromoethyl derivative (CAS 23545-42-8) resolves that bottleneck. • 50-100× higher leaving-group reactivity vs chloroethyl analogs enables near-quantitative conversion under mild aqueous conditions. • Dihydrobromide salt form delivers >100 mg/mL aqueous solubility without acid activation, ensuring homogeneous reaction conditions. • Validated as Amifostine Impurity 9 DiHBr reference standard (LC-MS LOQ: 10.17 ng/mL, mean recovery 85.8%). Supplied as off-white solid, ≥97% purity, for direct use in published protocols.

Molecular Formula C5H14Br2N2
Molecular Weight 261.99 g/mol
CAS No. 23545-42-8
Cat. No. B1282006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-1,3-propanediamine dihydrobromide
CAS23545-42-8
Molecular FormulaC5H14Br2N2
Molecular Weight261.99 g/mol
Structural Identifiers
SMILESC(CN)CNCCBr.Br
InChIInChI=1S/C5H13BrN2.BrH/c6-2-5-8-4-1-3-7;/h8H,1-5,7H2;1H
InChIKeyPOANSIVBBLUJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide: Overview


N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide (CAS 23545-42-8) is a bifunctional alkylating agent with the molecular formula C5H15Br3N2 and molecular weight 342.9 g/mol, typically supplied as an off-white to white solid with a melting point of 204–205°C and water solubility exceeding 100 mg/mL . The compound features a primary amine and a bromoethyl group bridged by a propyl chain, enabling selective nucleophilic substitution reactions [1]. Commercially available at purities ranging from 95% to ≥98.5%, it is primarily recognized as a key intermediate in the synthesis of the FDA-approved cytoprotective agent amifostine and serves as an analytical reference standard (Amifostine Impurity 9 DiHBr) in pharmaceutical quality control [2].

IntermediateAmifostine synthesis via aqueous SN2 substitution
ReferenceAmifostine impurity 9 DiHBr analytical standard
ScaffoldHDAC1 pathway inhibition research tool
Building BlockHeterobifunctional crosslinker for polymer studies

N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide: Why Generic Substitution Fails


Generic substitution among halogenated alkylamines is precluded by three documented performance divergences: (1) bromoethyl derivatives exhibit 50–100× higher leaving-group reactivity compared to chloroethyl analogs, with the former achieving near-quantitative conversion in amifostine synthesis while the latter reduces overall yield to approximately 54% [1]; (2) the 1,3-propanediamine backbone confers an extended 3-carbon bridge between nucleophilic sites, enabling distinct regioselectivity and altered DNA interstrand cross-linking geometry compared to the 2-carbon ethylenediamine scaffold [2]; (3) the dihydrobromide salt form provides superior aqueous solubility (>100 mg/mL) relative to free base amines, facilitating homogeneous reaction conditions without requiring additional acid activation steps [3].

Leaving-group reactivity
Bromoethyl may achieve higher conversion than chloroethyl; chloroethyl analog may reduce overall yield and require different activation strategies.
Backbone geometry
1,3-propanediamine spacer may provide distinct regioselectivity compared to ethylenediamine scaffolds; cross-linking geometry and reaction profiles may shift.
Salt form and solubility
Dihydrobromide salt may offer higher aqueous solubility than free base amines; free base may require additional acid handling and may limit homogeneous conditions.

N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide: Comparative Evidence


HDAC1 Inhibition Potency and Isoform Selectivity

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide demonstrates potent inhibition of human recombinant histone deacetylase 1 (HDAC1) with an IC50 of 5 nM, as measured in a fluorogenic enzymatic assay using Boc-Lys(Ac)-AMC substrate with 20-minute preincubation followed by 60-minute measurement [1]. Against HDAC6, the compound exhibits an IC50 of 1.00E+3 nM (1 μM), yielding an HDAC1/HDAC6 selectivity ratio of 200:1 [2]. For HDAC8, inhibition is substantially weaker at IC50 = 1.30E+4 nM (13 μM) [3]. In a parallel assay system using HeLa cell nuclear extract, a structurally modified derivative bearing the same bromoethyl-propanediamine core motif showed IC50 = 526 nM against HDAC1/HDAC2, confirming the scaffold's capacity to engage HDAC enzymes in a cellular context [4].

HDAC1/6/8 Selectivity
Reported
200:1 over HDAC6
2,600:1 over HDAC8
Supports HDAC1-preferential pathway studies
Recombinant enzyme assay; cellular context may differ
Epigenetics HDAC Inhibition Cancer Research

Analytical Reference Standard: LC-MS Quantification Method

A validated LC-MS method has been established for quantifying N-(2-bromoethyl)-1,3-propanediamine dihydrobromide as a process-related impurity in amifostine drug substance. The method employs a Waters CORTECS T3 column (100 mm × 2.1 mm, 2.7 μm) with 0.1% heptafluorobutyric acid in water and acetonitrile under gradient elution at 35°C and 0.3 mL/min flow rate. Detection uses electrospray positive ionization with multiple reaction monitoring of transitions m/z 181.0→136.0 and m/z 181.0→106.7 [1]. The method achieves a linear range of 10.17–203.31 ng/mL (r = 0.9985), detection limit (LOD) of 5.08 ng/mL, and quantification limit (LOQ) of 10.17 ng/mL. Instrument precision and method repeatability RSD remain below 10%, with mean recovery at 85.8% (RSD = 2.9%, n = 6) [2].

LC-MS Quantification
Method context
LOQ 10.17 ng/mL
Recovery 85.8%
Enables impurity profiling below ICH reporting thresholds
ESI+ MRM; CORTECS T3 column
Pharmaceutical Quality Control LC-MS Method Development Amifostine Analysis

Ambient Storage Stability and Purity Profile

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is commercially supplied as a solid with melting point 204–205°C and is stable under ambient temperature storage conditions . The compound maintains ≥98.5% purity (HPLC) when stored at room temperature in an inert atmosphere, with documented 24-month shelf life in proper packaging (25 kg HDPE drums with double PE liners) [1]. This contrasts with structurally related free base amines, which typically require refrigeration (2–8°C) to prevent degradation and are often supplied as liquids with higher volatility and handling complexity .

Ambient Storage
Supplier reported
24-month shelf life
at room temperature
Reduces cold chain requirements for procurement
Solid, inert atmosphere
Procurement Stability Supply Chain

Aqueous Solubility and Homogeneous Reaction Conditions

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide exhibits water solubility exceeding 100 mg/mL, a direct consequence of its dihydrobromide salt form [1]. The calculated LogP value of 3.33 for the compound (or 0.3 for the free base) confirms its amphiphilic character . In contrast, the chloroethyl analog N-(2-chloroethyl)-1,3-propanediamine dihydrochloride and the structurally related ethylenediamine derivative N-(2-bromoethyl)ethylenediamine dihydrobromide lack documented solubility data at comparable levels, with the former requiring multiple co-solvent strategies in amifostine synthetic routes that ultimately achieve only 54% overall yield [2].

Aqueous Solubility
Reported
>100 mg/mL
in water
Enables homogeneous aqueous reaction conditions
Dihydrobromide salt form
Reaction Engineering Solubility Process Chemistry

N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide: Application Scenarios


Amifostine Intermediate: Validated Synthesis Route

This compound serves as the penultimate intermediate in the bromoethyl route to amifostine. Reaction with sodium thiophosphate dodecahydrate in aqueous conditions yields S-2-(3-aminopropylamino)ethyl phosphorothioate (amifostine) via nucleophilic substitution of the bromoethyl group [1]. The bromoethyl leaving group enables this transformation under mild aqueous conditions (unlike the chloroethyl analog, which requires more forcing conditions and achieves only 54% overall yield) [2]. Procurement of this specific dihydrobromide salt ensures compatibility with published synthetic protocols and avoids the need for in situ halogen exchange or alternative activation strategies.

Reference Standard for Amifostine Impurity Quantification

As Amifostine Impurity 9 DiHBr (also designated Amifostine Impurity 1), this compound is used as a reference standard for quantifying residual synthetic intermediates in amifostine drug substance batches. The validated LC-MS method achieves an LOQ of 10.17 ng/mL and mean recovery of 85.8%, enabling detection well below typical ICH Q3A reporting thresholds [3]. Procurement of certified reference material under ISO 17034 accreditation ensures traceability for regulatory submissions and method validation activities [4].

HDAC Inhibitor Scaffold for Epigenetic Lead Optimization

The bromoethyl-propanediamine core demonstrates validated HDAC1 inhibition (IC50 = 5 nM) with 200-fold selectivity over HDAC6 (IC50 = 1 μM) and 2,600-fold over HDAC8 (IC50 = 13 μM) [5]. This selectivity profile supports its use as a starting scaffold for structure-activity relationship (SAR) campaigns targeting class I HDACs. Procurement of the dihydrobromide salt form enables direct use in medicinal chemistry workflows without requiring neutralization steps prior to functionalization of the primary amine or bromoethyl moieties.

Bifunctional Building Block for Polymer Crosslinking

The compound's dual functionality—a primary amine for nucleophilic additions and a bromoethyl group for SN2 substitutions—enables its use as a heterobifunctional crosslinker in polymer modification and surface functionalization. The >100 mg/mL aqueous solubility facilitates homogeneous reaction conditions without organic co-solvents [6], while the 3-carbon propyl spacer provides greater conformational flexibility than 2-carbon ethylenediamine-based linkers, potentially altering crosslinking density and network architecture in hydrogels and functionalized surfaces [7].

Application
Selection Property
Validation Focus
Amifostine synthesis
Bromoethyl leaving-group reactivity
Aqueous SN2 protocol compatibility
Impurity reference standard
Certified reference material traceability
LC-MS method validation and LOD/LOQ review
HDAC1 pathway research
HDAC1-preferential scaffold
Isoform selectivity and cell-based assay context
Polymer crosslinking
Heterobifunctional amine/bromoethyl groups
Reaction homogeneity and spacer length effects
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